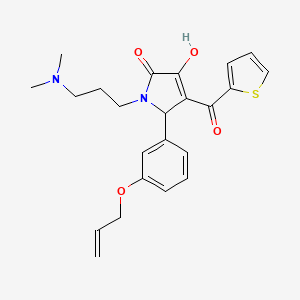

5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Description

This compound is a pyrrol-2(5H)-one derivative featuring a complex substitution pattern, including an allyloxy phenyl group, a dimethylamino propyl chain, a hydroxyl group, and a thiophene-2-carbonyl moiety.

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S/c1-4-13-29-17-9-5-8-16(15-17)20-19(21(26)18-10-6-14-30-18)22(27)23(28)25(20)12-7-11-24(2)3/h4-6,8-10,14-15,20,27H,1,7,11-13H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDZZZDJZJFCNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=CC=C3)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one involves multiple steps:

Allylation of Phenol: : Starting with phenol, an allyl group can be introduced via Williamson ether synthesis using allyl bromide and a strong base like sodium hydroxide.

Formation of Thiophene Carbonyl Compound: : The thiophene-2-carbonyl chloride can be prepared by reacting thiophene with phosgene or a similar reagent.

Pyrrolone Ring Construction: : This might involve cyclization reactions where the intermediate is subjected to a series of steps, such as Michael addition or aldol condensation, to construct the pyrrolone ring.

Industrial production might scale up these steps, optimizing conditions for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation at the hydroxyl group, potentially forming ketones or quinones.

Reduction: : Reduction could target the carbonyl groups, yielding alcohol derivatives.

Substitution: : Various functional groups, such as the dimethylamino group, can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate or chromium trioxide.

Reducing Agents: : Lithium aluminum hydride or sodium borohydride.

Substitution Reactions: : Alkyl halides or acylating agents.

Major Products

The major products would depend on the reaction conditions but could include ketones, alcohols, or new substituted derivatives retaining the core pyrrolone structure.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Research has indicated that compounds similar to 5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one exhibit significant anticancer activity. For instance, derivatives of pyrrolidinones have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that modifications in the side chains of pyrrolidinones can enhance their cytotoxicity against breast cancer cells, suggesting a promising avenue for developing new anticancer agents based on this compound's structure .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research indicates that certain derivatives can cross the blood-brain barrier and exhibit neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress .

Agricultural Applications

Pesticidal Activity

The compound's structural features suggest potential applications in agriculture, particularly as a botanical pesticide. Studies have shown that related compounds possess insecticidal properties against pests like aphids and whiteflies. For example, the incorporation of thiophene moieties has been linked to enhanced insecticidal activity, making it a candidate for developing eco-friendly pest management solutions .

Herbicide Development

Additionally, the compound may be explored for herbicidal applications. Research into similar chemical structures has revealed their ability to inhibit specific plant growth regulators, suggesting that this compound could serve as a lead for designing new herbicides that target weed species without affecting crop plants .

Materials Science Applications

Polymer Chemistry

In materials science, 5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one can be utilized in synthesizing novel polymers with enhanced electrical conductivity and thermal stability. The thiophene group contributes to the polymer's electronic properties, making it suitable for applications in organic electronics and photovoltaics .

Nanocomposites

Furthermore, the integration of this compound into nanocomposite materials has been investigated. Its unique chemical structure allows for improved mechanical properties and thermal resistance when combined with nanomaterials such as graphene or carbon nanotubes, paving the way for advanced material applications in aerospace and automotive industries .

Data Tables

Case Studies

- Anticancer Activity Study : A recent study evaluated the cytotoxic effects of derivatives based on this compound against various cancer types. The results showed significant inhibition of cell growth at micromolar concentrations, indicating its potential as a lead compound for further development in oncology.

- Neuroprotection in Animal Models : Experimental models demonstrated that treatment with related compounds resulted in reduced neuronal damage following induced oxidative stress, highlighting their therapeutic potential in neurodegenerative conditions.

- Field Trials for Pesticidal Efficacy : Field trials assessing the efficacy of formulations containing this compound against common agricultural pests showed promising results, with significant reductions in pest populations compared to untreated controls.

Mechanism of Action

The detailed mechanism of action would depend on the specific application. If used as a drug, it might interact with specific enzymes or receptors, altering biological pathways. In materials science, its electronic properties could be a focal point.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared with analogous molecules from recent studies. Key structural and functional differences are highlighted below.

Table 1: Structural and Functional Comparison

Key Findings:

Solubility and Bioavailability: The target compound’s dimethylamino propyl group may enhance water solubility compared to nitro- or cyano-substituted analogs (e.g., compounds 7a and ), which rely on polar functional groups but lack tertiary amines .

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling reactions, similar to methods for pyrazole-thiophene hybrids (e.g., 7a, synthesized via 1,4-dioxane-mediated cyclization with malononitrile) . Chromenone derivatives (e.g., ) require palladium-catalyzed cross-coupling, suggesting the target compound’s thiophene-2-carbonyl moiety might be introduced via Suzuki-Miyaura or similar methods.

Functional Group Impact :

- The hydroxyl group at position 3 could enable hydrogen bonding, a feature absent in thiocarbonyl- or nitrophenyl-containing analogs (e.g., ), which instead prioritize electrophilic reactivity.

- Thiophene-2-carbonyl may confer π-stacking capabilities, akin to methyl thiophene carboxylates in kinase inhibitors (e.g., ).

Thermal and Spectral Properties :

- Melting points and IR data for the target compound are unreported, but analogs like (m.p. 190°C) and (m.p. 227–230°C) suggest moderate thermal stability for such polyheterocyclic systems.

Biological Activity

5-(3-(Allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one, a compound with the molecular formula and CAS number 618425-38-0, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. Key properties include:

- Molecular Weight : 460.56 g/mol

- Boiling Point : Predicted at approximately 673.3 ± 55.0 °C

- Density : Estimated at 1.220 ± 0.06 g/cm³

- pKa : Approximately 4.50 ± 1.00, indicating its acidic nature .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- COX Enzymes : It has been studied for its potential as a COX-II inhibitor, which is significant in managing inflammation and pain. In vitro studies have shown moderate inhibitory activity against COX-I and COX-II enzymes with IC50 values ranging from 0.52 to 22.25 μM .

- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective effects, potentially influencing dopaminergic pathways and providing therapeutic benefits in conditions such as Parkinson's disease .

Pharmacological Effects

The compound has demonstrated several pharmacological effects:

- Anti-inflammatory Activity : Studies suggest that it may reduce inflammation through the inhibition of cyclooxygenase enzymes.

- Antiparkinsonian Activity : Its structural components may enhance neuroprotective effects, as indicated by research involving models of Parkinson's disease.

Case Studies

- Inflammation Models : In a study assessing the anti-inflammatory properties of similar compounds, it was found that certain derivatives exhibited significant reductions in inflammatory markers in animal models .

- Neurotoxicity Studies : Research involving neurotoxic agents like MPTP showed that modifications in the chemical structure could lead to varying degrees of neuroprotection, highlighting the importance of specific functional groups in achieving desired biological outcomes .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.